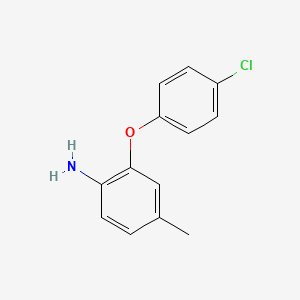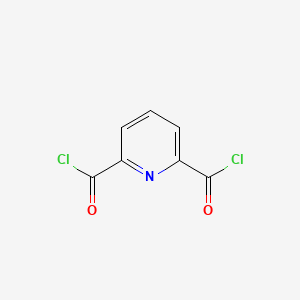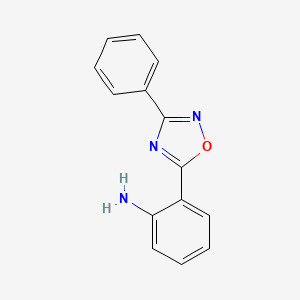
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The 1,2,4-oxadiazole ring is known for its versatility and is used in various therapeutic applications, including treatments for Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also show inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes in their function . For instance, they can inhibit the activity of enzymes or receptors, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
For example, they can inhibit the activity of carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They can also inhibit the activity of histone deacetylase, which plays a crucial role in regulating gene expression .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been shown to have significant inhibitory activity, suggesting that they could potentially modulate cellular functions and processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with human carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and these enzymes is characterized by the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity . Additionally, this compound has been found to interact with peroxisome proliferator-activated receptor α and δ, which are nuclear receptors involved in the regulation of lipid metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By inhibiting the activity of human carbonic anhydrase isoforms, this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby mitigating inflammation and oxidative damage . Furthermore, this compound has been found to affect gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α and δ . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of enzyme activity and the modulation of gene expression . The binding of this compound to human carbonic anhydrase isoforms involves the formation of hydrogen bonds between the oxadiazole ring and the active site of the enzyme . This binding inhibits the enzyme’s activity, leading to a decrease in the production of pro-inflammatory cytokines and reactive oxygen species . Additionally, this compound can activate peroxisome proliferator-activated receptor α and δ by binding to their ligand-binding domains . This activation leads to changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of human carbonic anhydrase isoforms and persistent modulation of gene expression . In in vivo studies, long-term administration of this compound has been associated with changes in lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on lipid metabolism and energy homeostasis by activating peroxisome proliferator-activated receptor α and δ . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive inhibition of human carbonic anhydrase isoforms and the overactivation of peroxisome proliferator-activated receptor α and δ . Threshold effects have also been observed, with significant changes in lipid metabolism and energy homeostasis occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism and energy homeostasis . This compound interacts with enzymes such as human carbonic anhydrase isoforms and peroxisome proliferator-activated receptor α and δ, which play key roles in these pathways . The inhibition of human carbonic anhydrase isoforms by this compound leads to a decrease in the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress . Additionally, the activation of peroxisome proliferator-activated receptor α and δ by this compound results in changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through passive diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus . Within the cytoplasm, this compound can interact with human carbonic anhydrase isoforms, while in the nucleus, it can bind to peroxisome proliferator-activated receptor α and δ . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with human carbonic anhydrase isoforms and peroxisome proliferator-activated receptor α and δ, respectively . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals . For example, the presence of a nuclear localization signal on this compound allows it to be transported into the nucleus, where it can modulate gene expression by binding to peroxisome proliferator-activated receptor α and δ .
Preparation Methods
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Chemical Reactions Analysis
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include NaOH–DMSO for the synthesis, and other reagents such as chloroacetyl chloride in the presence of potassium carbonate for further modifications . The major products formed from these reactions include substituted anilines and other heterocyclic compounds .
Scientific Research Applications
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications. It has been recognized as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy . Additionally, it has applications in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The compound’s versatility makes it valuable in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases .
Comparison with Similar Compounds
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole ring but differ in their regioisomeric structures and properties. The 1,2,4-oxadiazole ring, in particular, is known for its hydrogen bond acceptor properties, making it a unique and valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKMTRPOJAKFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960763 | |
| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40077-67-6, 40337-11-9 | |
| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40077-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
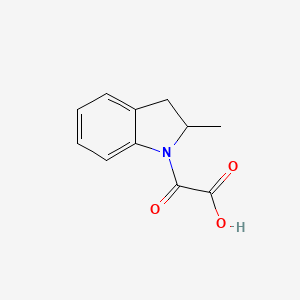


![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)


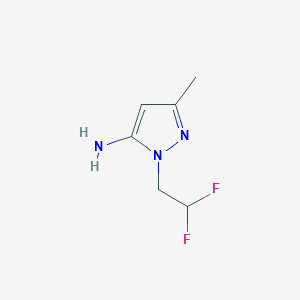
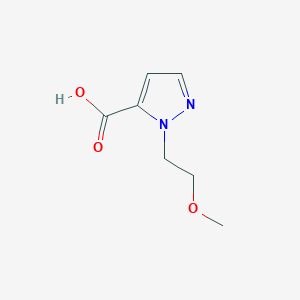
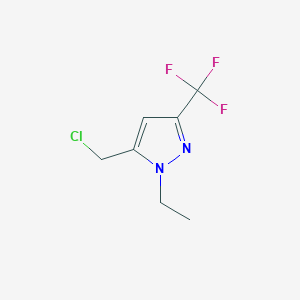
![3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline](/img/structure/B1361037.png)
